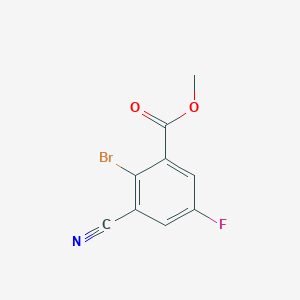

Methyl 2-bromo-3-cyano-5-fluorobenzoate

CAS No.: 1805595-91-8

Cat. No.: VC2753803

Molecular Formula: C9H5BrFNO2

Molecular Weight: 258.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1805595-91-8 |

|---|---|

| Molecular Formula | C9H5BrFNO2 |

| Molecular Weight | 258.04 g/mol |

| IUPAC Name | methyl 2-bromo-3-cyano-5-fluorobenzoate |

| Standard InChI | InChI=1S/C9H5BrFNO2/c1-14-9(13)7-3-6(11)2-5(4-12)8(7)10/h2-3H,1H3 |

| Standard InChI Key | BUMPVPUGMSPDTJ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=CC(=C1Br)C#N)F |

| Canonical SMILES | COC(=O)C1=CC(=CC(=C1Br)C#N)F |

Introduction

Chemical Identity

| Property | Details |

|---|---|

| IUPAC Name | Methyl 2-bromo-3-cyano-5-fluorobenzoate |

| Molecular Formula | |

| Molecular Weight | 258.04 g/mol |

| CAS Number | 1805595-91-8 |

| Structure | Contains bromine, cyano, and fluorine substituents on a benzoate ring |

This compound is a derivative of benzoic acid, where the methyl ester group is combined with bromine, cyano, and fluorine substituents at specific positions on the aromatic ring. These functional groups contribute to its distinct chemical reactivity and potential applications.

Laboratory Synthesis

Methyl 2-bromo-3-cyano-5-fluorobenzoate can be synthesized via selective bromination of methyl 3-cyano-5-fluorobenzoate. The reaction typically involves:

-

Brominating Agents: Bromine or N-bromosuccinimide (NBS)

-

Catalysts: Iron or aluminum chloride

-

Reaction Conditions: Controlled temperature to ensure selective substitution at the desired position.

Industrial Scale Production

On an industrial scale, advanced techniques such as continuous flow reactors are employed to enhance yield and purity. Purification methods like recrystallization or chromatography are often used to remove impurities effectively.

In Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules, including:

-

Pharmaceuticals

-

Agrochemicals

-

Specialty materials

In Medicinal Chemistry

Due to its functional groups, it is explored for potential biological activity and as a precursor in drug development.

In Material Science

The presence of bromine, cyano, and fluorine groups makes it useful in designing materials with specific properties.

Hazards

According to safety data:

-

Skin Irritation: Causes redness, scaling, or blistering.

-

Eye Irritation: Can result in severe damage.

-

Respiratory Effects: May cause irritation upon inhalation.

Precautionary Measures

To handle this compound safely:

-

Avoid inhaling vapors or dust.

-

Use protective gloves and eyewear.

-

Work in a well-ventilated area or under a fume hood.

Comparison with Similar Compounds

| Compound Name | Key Differences |

|---|---|

| Methyl 3-bromo-5-fluorobenzoate | Lacks the cyano group, altering reactivity and uses |

| Methyl 2-bromo-5-cyano-4-fluorobenzoate | Isomer with different substitution pattern |

Methyl 2-bromo-3-cyano-5-fluorobenzoate is unique due to its specific combination of functional groups, enabling distinct chemical transformations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume